Superior Biochemical Potency vs. Marketed Oral Thrombin Inhibitor Dabigatran
BAY 1217224 demonstrates a 13-fold higher biochemical potency for human thrombin inhibition compared to the active moiety of the marketed prodrug dabigatran etexilate. In standardized enzymatic assays, BAY 1217224 achieved an IC50 of 0.7 nM , while dabigatran (BIBR 953) shows an IC50 of 9.3 nM under comparable conditions . This difference in intrinsic activity suggests that BAY 1217224 may achieve more complete target engagement at lower systemic exposures.
| Evidence Dimension | Biochemical Potency (IC50) for Thrombin Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.7 nM |
| Comparator Or Baseline | Dabigatran (active moiety): IC50 = 9.3 nM |
| Quantified Difference | BAY 1217224 is ~13.3-fold more potent (lower IC50). |
| Conditions | Cell-free enzymatic assay using human thrombin. |
Why This Matters
Higher intrinsic potency can translate to lower required doses, potentially widening the therapeutic window and reducing off-target effects in vivo.
